molecular formula C9H18N2O2 B1349361 Ethyl 3-(piperazin-1-yl)propanoate CAS No. 43032-38-8

Ethyl 3-(piperazin-1-yl)propanoate

Cat. No.: B1349361
CAS No.: 43032-38-8
M. Wt: 186.25 g/mol
InChI Key: XCLNGVSHLDOGFR-UHFFFAOYSA-N
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Description

Ethyl 3-(piperazin-1-yl)propanoate is a chemical compound with the molecular formula C9H18N2O2. It is also known by its IUPAC name, ethyl 3-(1-piperazinyl)propanoate. This compound is characterized by the presence of a piperazine ring attached to a propanoate ester group. It is commonly used in various scientific research applications due to its unique chemical properties .

Scientific Research Applications

Ethyl 3-(piperazin-1-yl)propanoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme interactions and protein binding.

    Medicine: Investigated for its potential use in drug development, particularly in the design of pharmaceuticals targeting neurological disorders.

    Industry: Utilized in the production of polymers and other advanced materials

Biochemical Analysis

Biochemical Properties

Ethyl 3-(piperazin-1-yl)propanoate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with aliphatic amines and esters, which are crucial in numerous metabolic pathways . The nature of these interactions often involves binding to active sites of enzymes, thereby modulating their catalytic activity. This compound’s ability to form hydrogen bonds and hydrophobic interactions with proteins further enhances its role in biochemical processes.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can modulate the activity of signaling molecules, leading to altered cellular responses . Additionally, it can affect the expression of specific genes involved in metabolic pathways, thereby impacting cellular metabolism. These effects are crucial for understanding the compound’s potential therapeutic applications and its role in cellular physiology.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to either inhibition or activation of their functions . For instance, it may inhibit certain enzymes by occupying their active sites, preventing substrate binding and subsequent catalytic activity. Alternatively, it can activate other enzymes by inducing conformational changes that enhance their activity. These molecular interactions are essential for elucidating the compound’s biochemical and pharmacological properties.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under ambient conditions but may degrade over extended periods. This degradation can lead to changes in its biochemical activity and efficacy. Long-term studies in vitro and in vivo have also indicated that prolonged exposure to this compound can result in cumulative effects on cellular processes, highlighting the importance of temporal considerations in its application.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating metabolic pathways and enhancing cellular function . At higher doses, it can induce toxic or adverse effects, including tissue damage and disruption of normal cellular processes. Threshold effects have been observed, where a specific dosage range elicits optimal therapeutic outcomes, while exceeding this range leads to toxicity. These findings underscore the importance of dosage optimization in preclinical studies and potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It participates in the metabolism of aliphatic amines and esters, influencing metabolic flux and metabolite levels . The compound’s interactions with enzymes such as hydrolases and transferases are crucial for its metabolic processing. These interactions can lead to the formation of intermediate metabolites, which may further participate in downstream biochemical reactions. Understanding these metabolic pathways is essential for elucidating the compound’s pharmacokinetics and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the compound’s movement across cellular membranes and its localization within different cellular compartments. The compound’s hydrophilic nature allows it to interact with aqueous environments, enhancing its distribution in tissues. Additionally, binding proteins can sequester the compound in specific cellular regions, influencing its accumulation and activity. These transport and distribution mechanisms are critical for understanding the compound’s bioavailability and therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the cytoplasm, nucleus, or mitochondria, depending on its interactions with cellular machinery. This subcellular localization is essential for its role in modulating cellular processes and biochemical reactions. Understanding the factors that influence its localization can provide insights into its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-(piperazin-1-yl)propanoate can be synthesized through several methods. One common synthetic route involves the reaction of piperazine with ethyl acrylate under basic conditions. The reaction typically proceeds as follows:

    Reactants: Piperazine and ethyl acrylate.

    Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Procedure: The reactants are mixed and heated to a temperature of around 80-100°C for several hours.

    Product: This compound is obtained after purification.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of this compound with high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(piperazin-1-yl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Carbethoxyethyl)piperazine
  • 1-(3-Ethoxy-3-oxoprop-1-yl)piperazine
  • 1-Piperazinepropanoic acid, α-methyl-, methyl ester

Uniqueness

Ethyl 3-(piperazin-1-yl)propanoate is unique due to its specific ester linkage and the presence of the piperazine ring. This combination imparts distinct chemical properties, making it valuable for various research applications. Compared to similar compounds, it offers a balance of reactivity and stability, which is advantageous in synthetic and biological studies .

Properties

IUPAC Name

ethyl 3-piperazin-1-ylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c1-2-13-9(12)3-6-11-7-4-10-5-8-11/h10H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCLNGVSHLDOGFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCN1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10371379
Record name ethyl 3-(piperazin-1-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

43032-38-8
Record name ethyl 3-(piperazin-1-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 43032-38-8
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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